molecular formula C24H38N6O8S2 B14225425 L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine CAS No. 811449-00-0

L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine

Cat. No.: B14225425
CAS No.: 811449-00-0
M. Wt: 602.7 g/mol
InChI Key: WTBHYDQADPWSMS-QQCJEOGWSA-N
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Description

L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: is a synthetic peptide composed of six amino acids: proline, cysteine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-cysteine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-cysteine, L-proline, and L-proline).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.

Major Products Formed:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Regeneration of free thiol groups from disulfide bonds.

    Substitution: Peptide analogs with altered sequences and properties.

Scientific Research Applications

Chemistry: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is used as a model compound in peptide chemistry to study peptide synthesis, folding, and stability.

Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.

Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The interactions can modulate the activity of these targets, leading to various biological effects. For example, the peptide may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

    L-Prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: A shorter analog with one less proline residue.

    L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine: An analog with an additional cysteine residue.

Uniqueness: L-Prolyl-L-prolyl-L-cysteinyl-L-prolyl-L-seryl-L-cysteine is unique due to its specific sequence, which may confer distinct structural and functional properties. The presence of multiple proline and cysteine residues can influence the peptide’s stability, folding, and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

811449-00-0

Molecular Formula

C24H38N6O8S2

Molecular Weight

602.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C24H38N6O8S2/c31-10-14(19(32)28-16(12-40)24(37)38)26-20(33)17-5-3-9-30(17)23(36)15(11-39)27-21(34)18-6-2-8-29(18)22(35)13-4-1-7-25-13/h13-18,25,31,39-40H,1-12H2,(H,26,33)(H,27,34)(H,28,32)(H,37,38)/t13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

WTBHYDQADPWSMS-QQCJEOGWSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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